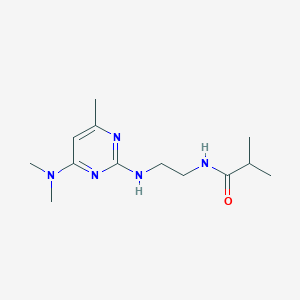

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide

Description

N-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide is a synthetic small molecule characterized by a pyrimidine core substituted with dimethylamino and methyl groups at positions 4 and 6, respectively. The pyrimidine ring is linked via an ethylaminoethyl chain to an isobutyramide moiety. The dimethylamino group enhances solubility and may contribute to binding interactions, while the isobutyramide tail could improve metabolic stability compared to simpler amides .

Properties

IUPAC Name |

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N5O/c1-9(2)12(19)14-6-7-15-13-16-10(3)8-11(17-13)18(4)5/h8-9H,6-7H2,1-5H3,(H,14,19)(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMZNCDPZBBQNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNC(=O)C(C)C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino and methyl groups. The final step involves the attachment of the isobutyramide moiety through an amide bond formation reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide is scaled up using large reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. The purification process may involve crystallization, distillation, or chromatography techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its therapeutic potential in treating certain diseases, possibly due to its interaction with specific biological targets.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and modulating biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Kinase Targeting : Structural alignment with Example 121 () suggests the target compound could inhibit kinases like PI3K or mTOR, but its isobutyramide group might reduce off-target effects compared to piperazine-based inhibitors .

- Sigma Receptor Selectivity : Unlike BD 1047, the target lacks aromatic halogens critical for sigma receptor binding, implying distinct therapeutic applications .

- Optimization Potential: Replacing the ethylaminoethyl chain with a pyrrolidine (as in ) could improve metabolic stability without sacrificing solubility .

Biological Activity

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a unique molecular structure that incorporates a pyrimidine moiety and an amide functional group, both of which are significant in medicinal chemistry.

Molecular Characteristics

- Molecular Formula : C14H20N4O

- Molecular Weight : 252.34 g/mol

- CAS Number : 1207023-90-2

The compound's structure can be represented as follows:

The biological activity of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various disease processes. The presence of the dimethylamino group enhances its interaction with biological targets, potentially leading to increased selectivity and potency.

Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential for development as an antibacterial agent.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by interfering with cellular signaling pathways.

- Anti-inflammatory Effects : The structural features may contribute to anti-inflammatory properties, which are critical in treating conditions like arthritis.

Case Studies and Research Findings

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry explored the effects of similar pyrimidine derivatives on cancer cell lines. Results indicated that modifications to the pyrimidine structure could enhance cytotoxicity against specific cancer types, supporting further investigation into N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide's potential as an anticancer agent.

- Antimicrobial Testing : In vitro tests conducted on related compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide may possess similar properties.

- Inflammation Models : Animal studies assessing the anti-inflammatory effects of related sulfonamide compounds showed a reduction in inflammatory markers, indicating that the compound could be beneficial in treating inflammatory diseases.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(4-amino)-6-methylpyrimidin-2-yl)acetamide | Pyrimidine and amide groups | Anticancer, Antimicrobial |

| N-(2-(4-sulphamoylphenyl)ethyl)-pyrazine | Pyrazine ring | Antimicrobial |

| N-(2-(4-dimethylaminophenyl)thiazole) | Thiazole and amine groups | Anti-inflammatory |

Q & A

Q. What are the optimal synthetic routes for N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide, and how can purity be ensured?

The synthesis typically involves multi-step reactions starting with pyrimidine core functionalization. Key steps include:

- Amide coupling : Reacting isobutyryl chloride with a primary amine-substituted pyrimidine intermediate under anhydrous conditions (e.g., using DCM as a solvent and triethylamine as a base) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for achieving >95% purity. HPLC with a C18 column can validate purity .

- Yield optimization : Temperature control (e.g., 80°C for 12 hours in isopropanol) and stoichiometric ratios (1:1.2 for amine:acyl chloride) are essential .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : - and -NMR confirm structural integrity, particularly the dimethylamino group (δ ~2.8 ppm) and pyrimidine ring protons (δ ~6.5–8.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+: ~379.48 g/mol) .

- X-ray crystallography : For polymorph identification, single-crystal analysis reveals intramolecular hydrogen bonds (e.g., N–H⋯N interactions) and dihedral angles affecting bioactivity .

Q. How can solubility and stability be improved for in vitro studies?

- Solubility : Use co-solvents like DMSO (≤5% v/v) or formulate into micelles using amphiphilic block copolymers (e.g., MPEG-b-(PC-g-PDMAEMA) for aqueous dispersion) .

- Stability : Store lyophilized powder at -20°C under argon. Avoid prolonged exposure to light or humidity, which may degrade the dimethylamino group .

Advanced Research Questions

Q. What methodologies elucidate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) to immobilized targets like kinases. A reported KD of 150 nM was observed for structurally related pyrimidines .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution, particularly for large targets like transmembrane receptors .

Q. How can contradictions in synthesis yields or bioactivity data be resolved?

- Controlled experiments : Replicate reactions under inert atmospheres (N2/Ar) to minimize oxidation of the dimethylamino group, which can alter yields .

- Meta-analysis : Compare datasets across studies (e.g., IC50 variations in kinase assays) by standardizing protocols (e.g., ATP concentrations, incubation times) .

- Crystallographic validation : Resolve structural discrepancies (e.g., polymorphic forms) that may affect bioactivity .

Q. What computational approaches predict the compound’s mechanism of action?

- Molecular docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., MAP kinases). Focus on hydrogen bonding with pyrimidine N1 and hydrophobic interactions with the isobutyramide group .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

- QSAR modeling : Corporate Hammett constants (σ) for substituents to predict electronic effects on reactivity and binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.